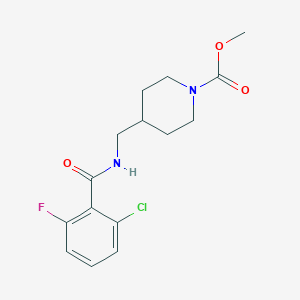

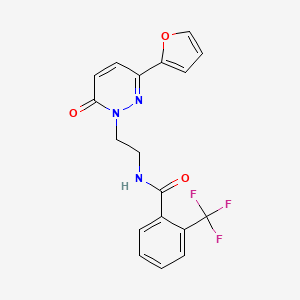

![molecular formula C8H9NO2S B2818769 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid CAS No. 1536371-32-0](/img/structure/B2818769.png)

3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Chemical Properties

Chiral Pyrrolo[1,2-c]thiazoles Synthesis : The intramolecular dipolar cycloaddition of bicyclic münchnones derived from cyclodehydration of 2-substituted-N-acylthiazolidine-4-carboxylic acids led to the synthesis of new pyrrolo[1,2-c]thiazole derivatives as single enantiomers. This process also yielded pyrrolo[1,2-c][1,4]thiazine derivatives, demonstrating a novel pathway for creating chiral compounds (T. M. Pinho e Melo et al., 2002).

Molecular Diversity via Three-Component Reaction : A study demonstrated the molecular diversity achievable through a one-pot three-component reaction involving secondary α-amino acids and resulting in functionalized pyrrolo[1,2-c]thiazoles. This method showcases the versatility of this compound in synthesizing structurally diverse molecules with potential for further biological applications (Liang Chen et al., 2016).

Crystal Structure Analysis : The detailed crystal structure and Hirshfeld surface analysis of a pyrrolo-thiazine complex offer insights into the conformation and interactions of these molecules, facilitating the understanding of their chemical behavior and potential applications in material science and molecular design (R. Sribala et al., 2021).

Synthesis of Benzothiazine Analogues : Research into the synthesis of 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine derivatives through interaction with methylenactive compounds has expanded the chemical repertoire of thiazine derivatives. This study opens new avenues for creating compounds with potentially unique biological activities (O. Y. Grevtsov et al., 2013).

Palladium-catalyzed Cyclization : Exploring the palladium-catalyzed carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids highlights novel synthetic routes to pyrrole diones, enriching the methodologies for constructing complex pyrrolo-thiazine frameworks (Yeon Kyu Bae et al., 2014).

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Biochemical Pathways

Similar compounds have been found to influence various biological pathways, leading to a wide range of biological activities .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound could also have diverse effects at the molecular and cellular levels .

properties

IUPAC Name |

3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c10-8(11)6-3-7-5-12-2-1-9(7)4-6/h3-4H,1-2,5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZONBOIXNYHOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC2=CC(=CN21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Lithium;2-[8-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-1,8-naphthyridin-2-yl]acetate](/img/structure/B2818698.png)

![3-(1-(2,5-difluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2818699.png)

![1-[1-(tert-butoxycarbonyl)propyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2818702.png)

![3-[(E)-3-phenylprop-2-enyl]sulfanyl-5-[5-[(E)-3-phenylprop-2-enyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazole](/img/structure/B2818707.png)